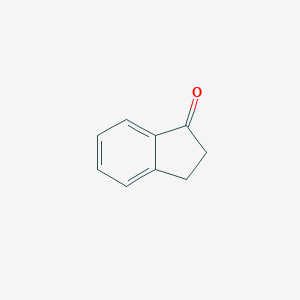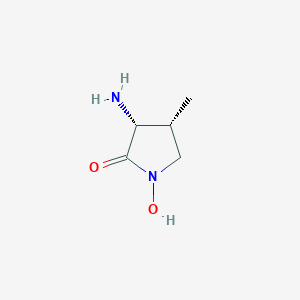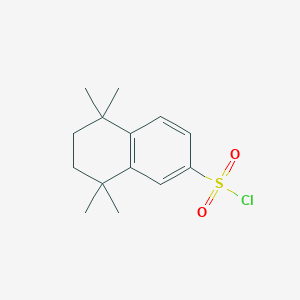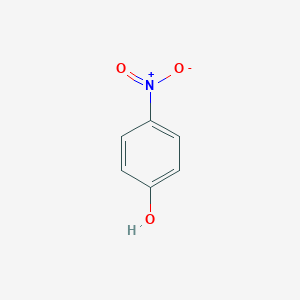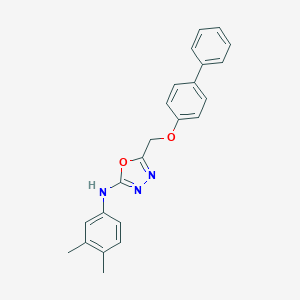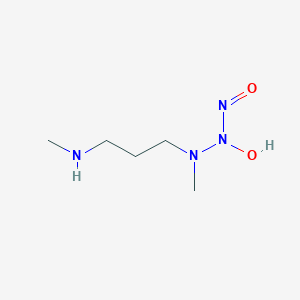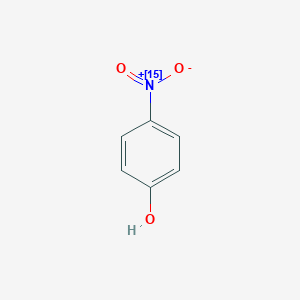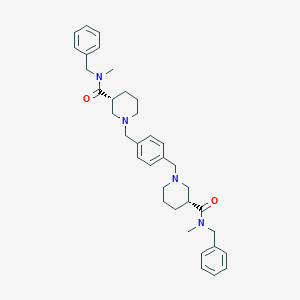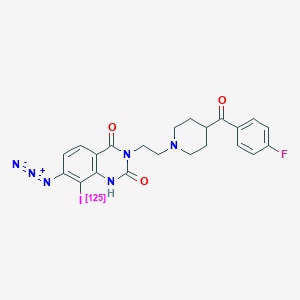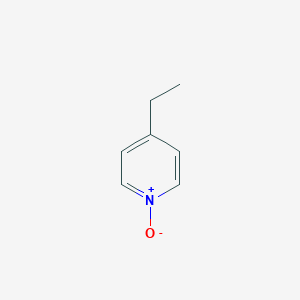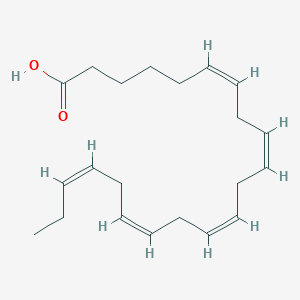
Acide heneicosapentaénoïque
Vue d'ensemble
Description
Heneicosapentaenoic acid, also known as (all-Z)-6,9,12,15,18-heneicosapentaenoic acid, is a polyunsaturated omega-3 fatty acid. It contains 21 carbon atoms and five double bonds, all in the cis configuration. This compound is found in trace amounts in certain marine sources such as fish oils and green algae. It is structurally similar to eicosapentaenoic acid, with an additional carbon atom at the carboxyl end .
Applications De Recherche Scientifique
Heneicosapentaenoic acid has several scientific research applications:
Mécanisme D'action
Target of Action
Heneicosapentaenoic Acid (HPA) is a 21:5 ω-3 fatty acid . It primarily targets phospholipids and triacylglycerol in cell culture . It also interacts with enzymes such as prostaglandin H synthase (also known as cyclooxygenase) and 5-lipoxygenase .
Mode of Action
HPA incorporates into phospholipids and triacylglycerol in cell culture to a similar extent as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . It is a stronger inhibitor of the conversion of α-linoleic acid and dihomo-γ-linolenic acid to arachidonic acid (AA) in hepatoma cells than are EPA, DHA, and AA . HPA is a poor substrate for prostaglandin H synthase and for 5-lipoxygenase, but it inactivates prostaglandin H synthase as rapidly as do AA, EPA, and DHA .
Biochemical Pathways
HPA affects the synthesis of arachidonic acid (AA) from α-linoleic acid and dihomo-γ-linolenic acid . It inhibits the conversion of these precursors to AA more effectively than EPA, DHA, and AA itself . HPA also inhibits thromboxane synthesis in isolated platelets as efficiently as EPA .
Pharmacokinetics
It is known that hpa is incorporated into phospholipids and triacylglycerol in cell culture , which suggests that it is absorbed and distributed within cells. More research would be needed to fully understand the ADME properties of HPA.
Result of Action
The molecular and cellular effects of HPA’s action include the inhibition of AA synthesis and thromboxane synthesis . It also inactivates prostaglandin H synthase as rapidly as AA, EPA, and DHA .
Action Environment
It is known that hpa is present in small amounts in fish oils , suggesting that its production and availability may be influenced by the environment and diet of the fish. More research would be needed to fully understand how environmental factors influence HPA’s action.
Analyse Biochimique
Biochemical Properties
Heneicosapentaenoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It incorporates into phospholipids and triacylglycerol in vivo with similar efficiency as eicosapentaenoic acid and docosahexaenoic acid . Heneicosapentaenoic acid exhibits strong inhibition of arachidonic acid synthesis from linoleic acid . It is a poor substrate for prostaglandin H synthase and 5-lipoxygenase but retains the ability to rapidly inactivate prostaglandin H synthase . This inhibition impacts the synthesis of eicosanoids, which are signaling molecules that play crucial roles in inflammation and other cellular processes .
Cellular Effects
Heneicosapentaenoic acid influences various cellular processes. It is incorporated into cell membranes, affecting membrane fluidity and function . In hepatoma cells, heneicosapentaenoic acid is a stronger inhibitor of the conversion of alpha-linoleic acid and dihomo-gamma-linolenic acid to arachidonic acid compared to eicosapentaenoic acid and docosahexaenoic acid . This inhibition can affect cell signaling pathways and gene expression related to inflammation and other metabolic processes . Additionally, heneicosapentaenoic acid inhibits thromboxane synthesis in isolated platelets as efficiently as eicosapentaenoic acid .
Molecular Mechanism
At the molecular level, heneicosapentaenoic acid exerts its effects through several mechanisms. It incorporates into phospholipids and triacylglycerol, altering the composition of cell membranes . Heneicosapentaenoic acid inhibits the synthesis of arachidonic acid by competing with linoleic acid for the same enzymes, such as delta-6 desaturase . It also inactivates prostaglandin H synthase, reducing the production of prostaglandins and other eicosanoids . These actions collectively modulate inflammatory responses and other cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of heneicosapentaenoic acid can change over time. It is relatively stable when stored at -20°C and can be incorporated into cell membranes and other lipids over extended periods . Long-term studies have shown that heneicosapentaenoic acid can maintain its inhibitory effects on arachidonic acid synthesis and eicosanoid production . Its stability and activity may decrease over time if not stored properly .
Dosage Effects in Animal Models
The effects of heneicosapentaenoic acid vary with different dosages in animal models. At lower doses, it effectively inhibits arachidonic acid synthesis and reduces inflammation . At higher doses, it may cause adverse effects, such as alterations in lipid metabolism and potential toxicity .
Metabolic Pathways
Heneicosapentaenoic acid is involved in several metabolic pathways. It is incorporated into phospholipids and triacylglycerol, affecting lipid metabolism . It inhibits the conversion of linoleic acid to arachidonic acid by competing for the same enzymes, such as delta-6 desaturase . This inhibition reduces the production of pro-inflammatory eicosanoids and modulates inflammatory responses .
Transport and Distribution
Heneicosapentaenoic acid is transported and distributed within cells and tissues through incorporation into phospholipids and triacylglycerol . It interacts with transport proteins and binding proteins that facilitate its movement across cell membranes . Once incorporated into cell membranes, heneicosapentaenoic acid can influence membrane fluidity and function .
Subcellular Localization
Heneicosapentaenoic acid is localized in cell membranes, where it incorporates into phospholipids and triacylglycerol . This localization affects its activity and function, as it modulates membrane fluidity and the function of membrane-bound proteins . The incorporation of heneicosapentaenoic acid into specific membrane compartments can influence cellular signaling pathways and metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heneicosapentaenoic acid can be synthesized through the chemical elongation of eicosapentaenoic acid. This process involves the addition of a carbon unit to the carboxyl end of eicosapentaenoic acid, shifting the position of the double bonds . The elongation process typically employs reagents such as diazomethane and catalysts like palladium on carbon under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of heneicosapentaenoic acid is less common due to its presence in trace amounts in natural sources. extraction from fish oils and algae remains a viable method. The extraction process involves solvent extraction followed by purification steps such as high-performance liquid chromatography to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Heneicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The double bonds in heneicosapentaenoic acid can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of catalysts.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is often used for reduction.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Comparaison Avec Des Composés Similaires
Eicosapentaenoic Acid: Contains 20 carbon atoms and five double bonds. It is a precursor to heneicosapentaenoic acid.
Docosahexaenoic Acid: Contains 22 carbon atoms and six double bonds.
Uniqueness: Heneicosapentaenoic acid is unique due to its specific structure with 21 carbon atoms and the position of its double bonds. This structure imparts distinct biological properties, such as stronger inhibition of arachidonic acid synthesis compared to eicosapentaenoic acid and docosahexaenoic acid .
Propriétés
IUPAC Name |
(6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOCQFSPEWCSDO-JLNKQSITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475525 | |
| Record name | UNII-HR3EZB17BI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24257-10-1 | |
| Record name | Heneicosapentaenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-HR3EZB17BI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HENEICOSAPENTAENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3EZB17BI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


